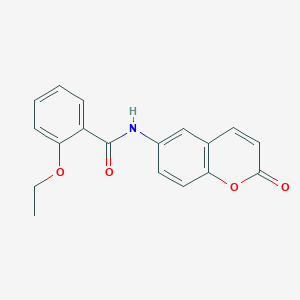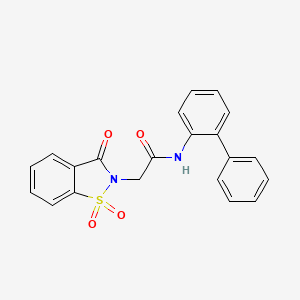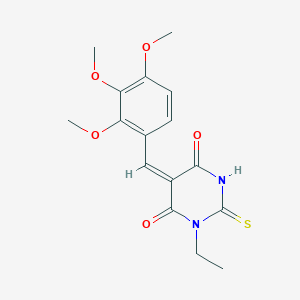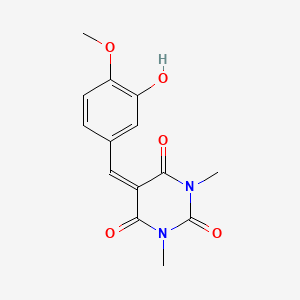![molecular formula C17H22Cl2N2O2 B4642376 2,2-dichloro-1-methyl-N'-[1-(4-propoxyphenyl)propylidene]cyclopropanecarbohydrazide](/img/structure/B4642376.png)
2,2-dichloro-1-methyl-N'-[1-(4-propoxyphenyl)propylidene]cyclopropanecarbohydrazide
Description
Synthesis Analysis
The synthesis of complex cyclopropane derivatives often involves reactions with specific reagents under controlled conditions to achieve the desired chemical structure. For example, Jończyk and Kmiotek-Skarżyńska (1993) described a process where 1,1-Dichloro-2-(chloromethyl)cyclopropane reacts with phenols, alcohols, or thiophenol in different base/solvent systems, forming various dichlorocyclopropane derivatives, a method that could potentially be adapted for synthesizing the compound (Jończyk & Kmiotek-Skarżyńska, 1993).
Molecular Structure Analysis
The structural characterization of cyclopropane derivatives is crucial for understanding their chemical behavior. Dolaz et al. (2009) used analytical and spectroscopic methods to characterize N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes, illustrating the importance of such methods in determining the molecular structure of complex cyclopropane derivatives (Dolaz, McKee, Gölcü, & Tümer, 2009).
Chemical Reactions and Properties
Cyclopropane derivatives undergo a variety of chemical reactions, leading to the formation of new compounds. Meijere et al. (1989) explored the reactions of Methyl 2-chloro-2-cyclopropylidenacetate with bidentate nucleophiles, producing spirocyclopropane anellated heterocyclic carboxylates, demonstrating the reactivity of such compounds under specific conditions (Meijere et al., 1989).
properties
IUPAC Name |
2,2-dichloro-1-methyl-N-[(E)-1-(4-propoxyphenyl)propylideneamino]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O2/c1-4-10-23-13-8-6-12(7-9-13)14(5-2)20-21-15(22)16(3)11-17(16,18)19/h6-9H,4-5,10-11H2,1-3H3,(H,21,22)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONNOKVSIHTJJW-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=NNC(=O)C2(CC2(Cl)Cl)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C(=N/NC(=O)C2(CC2(Cl)Cl)C)/CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4642295.png)
![4-[(methylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4642306.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4642321.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4642329.png)
![4-[2-cyano-2-(phenylsulfonyl)vinyl]phenyl 2-thiophenecarboxylate](/img/structure/B4642337.png)

![5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4642343.png)

![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine](/img/structure/B4642363.png)
![6-({[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4642369.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4642372.png)

